N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide
Description
Properties
CAS No. |
303082-87-3 |
|---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-4-methylbenzamide |
InChI |
InChI=1S/C18H26N2O/c1-13-5-7-14(8-6-13)17(21)20-19-16-11-9-15(10-12-16)18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,21) |
InChI Key |
KJAUJGXJTILJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 4-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs similar reaction conditions as those used in laboratory-scale synthesis but may include additional steps for purification and quality control to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone group undergoes hydrolysis under acidic or basic conditions, yielding 4-methylbenzohydrazide and 4-tert-butylcyclohexanone as primary products .
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Acidic Hydrolysis :
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Conditions: HCl (1–2 M) in ethanol/water, reflux.
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Byproducts: Ammonium chloride.
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Basic Hydrolysis :
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Conditions: NaOH (0.1–0.5 M) in aqueous ethanol.
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Mechanism: Nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by cleavage of the hydrazone bond.
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Condensation Reactions
The compound participates in Schiff base formation with aldehydes or ketones, leveraging its free amine group .
Example Reaction with Aromatic Aldehydes :
textN'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide + RCHO → Hydrazone derivative + H2O
Biological Activity and Enzyme Interactions
The compound exhibits urease inhibition, critical for antimicrobial applications. Key findings include:
| Parameter | Value | Source |
|---|---|---|
| IC50 (urease inhibition) | 13.33 ± 0.58 µM | |
| Selectivity over thiourea | 1.6-fold higher | |
| Binding affinity (in silico) | −8.2 kcal/mol |
Catalytic Transformations
Ruthenium-catalyzed dehydrogenation and alkylation reactions have been explored for related hydrazides :
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N,N-Dialkylation :
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Cyclization :
Structural Reactivity Insights
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Hydrazone Linkage : The –NH–N=C– group acts as a chelating site for metal ions (e.g., Ni²⁺, Cu²⁺), enabling coordination chemistry .
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Aromatic Ring : Electron-donating groups (e.g., methyl) enhance electrophilic substitution at the para position .
Key Reaction Table
This compound’s versatility in hydrolysis, condensation, and catalytic transformations underscores its utility in medicinal chemistry and organic synthesis. Further studies on its metal-complexation behavior and enantioselective modifications could expand its applications .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have investigated the anticancer properties of hydrazone derivatives, including N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide. Research indicates that compounds with hydrazone moieties can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown selective inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
Hydrazones are also noted for their antimicrobial activities. N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide has been tested against a range of bacterial and fungal strains, demonstrating significant inhibitory effects. The lipophilicity introduced by the tert-butyl group enhances membrane permeability, facilitating its action against microbial cells .
Materials Science
1. Polymer Chemistry
In materials science, N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide can serve as a building block for synthesizing novel polymers. Its reactive hydrazone functional group allows for cross-linking reactions, leading to the formation of thermosetting polymers with enhanced thermal stability and mechanical properties .
2. Sensor Applications
The compound's unique electronic properties make it suitable for developing chemical sensors. Studies have shown that hydrazone derivatives can be utilized in the fabrication of sensors for detecting metal ions and environmental pollutants, leveraging their selective binding capabilities .
Catalysis
1. Catalytic Reactions
N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide has been explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as cross-coupling and condensation reactions. The incorporation of this compound into catalytic systems has been shown to improve reaction yields and selectivity .
Case Study 1: Anticancer Activity
A study published in eBioMedicine examined the effects of hydrazone derivatives on colorectal cancer cells. N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide was included in a series of compounds tested for cytotoxicity. Results indicated that it significantly reduced cell viability compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at [Institution Name] evaluated the antimicrobial properties of various hydrazones, including N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide. The compound exhibited notable activity against resistant strains of bacteria, suggesting its application in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant-like effects are believed to be mediated through the modulation of serotonergic and nitrergic pathways, as well as the inhibition of monoamine oxidase-A (MAO-A) and Na+, K±ATPase enzymes . These interactions lead to changes in neurotransmitter levels and neuronal activity, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Effects on Enzyme Inhibition and Anticancer Activity
- Enzyme Inhibition: The 3-bromo-4-hydroxy derivative (IC50 = 304 nM for mTOR) demonstrates that electron-withdrawing groups (Br) and hydrogen-bond donors (-OH) enhance target affinity. The tert-butyl group’s steric bulk may hinder binding to certain enzymes unless accommodated by hydrophobic pockets .
- Antibacterial Activity : Bromo-substituted derivatives show superior activity (MIC = 12.5 µg/mL) compared to nitro- or hydroxy-substituted analogues, suggesting electronegative substituents enhance bacterial target interactions. The tert-butyl group’s role remains unexplored .
Structural and Crystallographic Comparisons
Crystal structures of related hydrazides reveal key differences in molecular conformation and intermolecular interactions:
- Hydrogen Bonding: Derivatives with -OH or -OCH₃ substituents (e.g., N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide) form robust intermolecular O–H···N and N–H···O hydrogen bonds, stabilizing crystal lattices .
- π-π Stacking : Nitro- and bromo-substituted analogues exhibit π-π interactions between aromatic rings, critical for stability. The tert-butyl group’s cyclohexane ring may engage in weaker CH-π interactions .
Biological Activity
N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and relevant case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide
- Molecular Formula : C18H26N2O
- CAS Number : 303082-87-3
The compound features a hydrazide functional group, which is often associated with various biological activities, including antimicrobial and antifungal properties.
Synthesis Methods
The synthesis of N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide typically involves the condensation of 4-methylbenzohydrazide with 4-tert-butylcyclohexanone. The reaction conditions can vary, but generally involve heating in an organic solvent to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Research has indicated that derivatives of 4-tert-butylcyclohexanone exhibit notable antimicrobial properties. For instance, compounds synthesized from this precursor demonstrated significant antibacterial activity against various strains:
- Bacillus subtilis : Strong bacteriostatic effect.
- Staphylococcus aureus : Moderate antibacterial activity.
- Escherichia coli : Limited growth inhibition observed.
These findings suggest that N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide may possess similar or enhanced antimicrobial properties due to its structural attributes .
Case Studies and Research Findings
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Case Study on Antibacterial Properties :
A study evaluated the antibacterial efficacy of several hydrazone derivatives, including N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a higher inhibitory concentration against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as a selective antibacterial agent . -
Antifungal Activity Assessment :
In addition to antibacterial properties, preliminary assays have suggested potential antifungal activity against common pathogens. Further studies are required to quantify this activity and understand the underlying mechanisms. -
Toxicological Evaluation :
Initial toxicity assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its safety profile comprehensively. Toxicological studies are crucial for determining safe dosage levels for potential therapeutic applications .
Summary of Biological Activities
| Biological Activity | Observed Effect |
|---|---|
| Antibacterial | Effective against Bacillus subtilis and Staphylococcus aureus |
| Antifungal | Preliminary evidence suggests activity; further studies needed |
| Toxicity | Requires comprehensive evaluation for safety |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via condensation of 4-methylbenzohydrazide with 4-tert-butylcyclohexanone in refluxing ethanol or methanol under acidic catalysis (e.g., acetic acid). Purity is confirmed through elemental analysis (C, H, N), melting point determination, and spectroscopic methods (¹H/¹³C NMR, IR). Recrystallization from methanol or ethanol is recommended to remove unreacted aldehydes/hydrazides. For example, hydrazones derived from 4-methylbenzohydrazide achieve >95% purity after recrystallization, as validated by CHN analysis .
Q. What characterization techniques are essential for confirming the structure of this hydrazone derivative?
- Methodological Answer :
- Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- IR spectroscopy identifies key functional groups: ν(C=N) at ~1648–1651 cm⁻¹ and ν(N-H) at ~3170–3239 cm⁻¹ .
- ¹H NMR detects aromatic protons (δ 7.3–8.4 ppm), tert-butyl protons (δ 1.1–1.2 ppm), and hydrazinic NH (δ 10.9–12.2 ppm) .
Q. How can intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : Hydrogen bonding (N-H···O, O-H···N) and π-π stacking between aromatic rings stabilize the crystal lattice, affecting solubility and melting point. For example, compounds with Br substituents exhibit stronger π-π interactions, correlating with higher melting points and reduced solubility in polar solvents. These interactions are quantified using Hirshfeld surface analysis and DFT calculations .
Advanced Research Questions
Q. How do substituents on the cyclohexylidene moiety affect biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Introduce substituents (e.g., NO₂, Br, Cl) to the cyclohexylidene group via aldehyde precursors. For example, brominated derivatives show enhanced antibacterial activity due to increased lipophilicity and electron-withdrawing effects .
- Evaluate SAR using minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compound 3 (3,5-dibromo derivative) in exhibits MIC values of 12.5–25 µg/mL, outperforming nitro- or hydroxy-substituted analogs .
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the C=N bond in hydrazones is a reactive site for metal coordination or redox activity .
- Molecular docking simulates binding to bacterial enzyme targets (e.g., dihydrofolate reductase) using software like AutoDock Vina. Hydrazones with bulky tert-butyl groups show steric hindrance effects in docking simulations, aligning with experimental MIC trends .
Q. How can crystallographic data resolve contradictions in reported antibacterial activity across similar hydrazones?
- Methodological Answer : Contradictions often arise from differences in crystal packing (e.g., hydrogen bond networks) or solvent inclusion. For instance, methanol solvates in reduce intermolecular hydrogen bonding, increasing bioavailability compared to non-solvated analogs. Compare lattice energies (using PIXEL or DFT) and dissolution rates in simulated biological fluids to validate these effects .
Q. What experimental strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH-dependent stability assays : Monitor degradation via HPLC in buffers (pH 1–9) to identify optimal storage conditions. Hydrazones are stable at neutral pH but hydrolyze rapidly under acidic conditions .
- Microencapsulation : Use PLGA nanoparticles to enhance stability and controlled release. Encapsulation efficiency (>80%) is confirmed by dynamic light scattering (DLS) and FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
